molecular formula C8H6Br2N2O B2687476 4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide CAS No. 2375260-09-4

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide

Cat. No.: B2687476
CAS No.: 2375260-09-4
M. Wt: 305.957
InChI Key: YPYNSDOGYFHDHA-UHFFFAOYSA-N
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Description

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide is a chemical compound with the molecular formula C8H6Br2N2O It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Scientific Research Applications

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide typically involves the bromination of 2,7-naphthyridin-1-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions may include the use of solvents such as acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-bromo-2H-2,7-naphthyridin-1-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O.BrH/c9-7-4-11-8(12)6-3-10-2-1-5(6)7;/h1-4H,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYNSDOGYFHDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CNC2=O)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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